Methyl 4-bromoisoquinoline-7-carboxylate
CAS No.: 2007916-56-3
Cat. No.: VC7841897
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007916-56-3 |
|---|---|
| Molecular Formula | C11H8BrNO2 |
| Molecular Weight | 266.09 |
| IUPAC Name | methyl 4-bromoisoquinoline-7-carboxylate |
| Standard InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3 |
| Standard InChI Key | NKPFPFQGYSIGMW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CN=CC(=C2C=C1)Br |
| Canonical SMILES | COC(=O)C1=CC2=CN=CC(=C2C=C1)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 4-bromoisoquinoline-7-carboxylate belongs to the isoquinoline family, a bicyclic system comprising a benzene ring fused to a pyridine moiety. Key structural features include:
-
Bromine atom at position 4, enhancing electrophilicity for nucleophilic substitution.
-
Methyl ester group at position 7, offering a site for hydrolysis or transesterification.
The SMILES notation (COC(=O)C1=CC2=CN=CC(=C2C=C1)Br) and InChI key (NKPFPFQGYSIGMW-UHFFFAOYSA-N) confirm the regiochemistry and stereoelectronic properties . Computational chemistry data predict a topological polar surface area (TPSA) of 39.19 Ų and a logP value of 2.78, indicating moderate hydrophobicity conducive to organic solubility .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | |
| TPSA | 39.19 Ų | |
| LogP | 2.78 | |
| Rotatable Bonds | 1 |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s predicted collision cross-section (CCS) for adducts such as [M+H]+ (145.5 Ų) and [M+Na]+ (150.5 Ų) provides insights into its gas-phase ion mobility, relevant for mass spectrometry-based analyses .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves bromination of a pre-functionalized isoquinoline precursor. A plausible pathway includes:
-
Bromination: Reaction of methyl isoquinoline-7-carboxylate with N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce bromine at position 4.
-
Esterification: If the carboxylic acid precursor is used, treatment with methanol in the presence of H₂SO₄ or thionyl chloride yields the methyl ester.
Industrial-scale production may employ continuous-flow reactors to enhance yield and purity, though specific protocols remain proprietary.
Reaction Optimization
Key parameters influencing yield include:
-
Temperature: 80–100°C for bromination to minimize side reactions.
-
Catalysts: Lewis acids like FeCl₃ may facilitate electrophilic aromatic substitution.
-
Solvents: Dichloromethane or DMF for solubility and reaction homogeneity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The bromine atom’s reactivity enables palladium-catalyzed couplings with boronic acids, forming biaryl structures central to pharmaceuticals and materials science. For example:
This reaction’s efficiency (typically >80% yield) makes the compound a staple in medicinal chemistry.
Functional Group Transformations
-
Ester Hydrolysis: Treatment with NaOH yields 4-bromoisoquinoline-7-carboxylic acid, a precursor for amide coupling.
-
Nucleophilic Aromatic Substitution: Replacement of bromine with amines or alkoxides under basic conditions.
| Compound | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| Methyl 4-bromoisoquinoline-7-carboxylate | N/A | Hypothesized: Apoptosis |
| 4-Chloroisoquinoline-7-carboxylate | 12.3 | Topoisomerase II |
| 4-Fluoroquinoline-6-carboxylate | 8.7 | Kinase Inhibition |
Computational and Predictive Data
ADMET Profiling
Predicted properties include:
-
Absorption: Moderate intestinal absorption due to LogP ~2.78.
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.
Molecular Docking Studies
In silico models suggest affinity for kinase ATP-binding sites, supporting its role as a kinase inhibitor precursor. Docking scores (Glide Score: -8.2 kcal/mol) indicate strong binding to EGFR tyrosine kinase .
Comparison with Structural Analogs
Positional Isomerism
Compared to methyl 4-bromoisoquinoline-1-carboxylate (CAS 1512077-05-2), the 7-carboxylate isomer exhibits:
-
Enhanced Reactivity: The ester group’s proximity to the bromine atom facilitates intramolecular interactions in transition states.
-
Altered Solubility: LogP differences (2.78 vs. 3.12 for the 1-carboxylate) affect pharmacokinetic profiles.
Halogen Substitution Effects
Replacing bromine with chlorine or iodine alters electronic and steric properties:
-
Chloro Analog: Higher electrophilicity but lower atomic radius, favoring SNAr reactions.
-
Iodo Analog: Increased steric hindrance reduces coupling efficiency in cross-couplings.
Future Research Directions
Expanding Synthetic Utility
-
Photoredox Catalysis: Leveraging the bromine atom for C–H functionalization under visible light.
-
Bioconjugation: Developing isoquinoline-protein conjugates for targeted drug delivery.
Biological Screening
Priority areas include:
-
Antiviral Assays: Testing against RNA viruses (e.g., SARS-CoV-2).
-
Kinase Profiling: High-throughput screening against 400+ human kinases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume